6-(2-Bromophenyl)nicotinaldehyde

Physicochemical property Solid-state characterization Structural analog comparison

Sequential cross-coupling demands orthogonal handles absent in generic nicotinaldehydes. 6-(2-Bromophenyl)nicotinaldehyde provides a selective ortho-Br Pd-coupling site for chemoselective Suzuki-Miyaura reactions, enabling stepwise unsymmetrical biaryl construction. • Orthogonal Br handle for sequential cross-coupling unavailable with Cl/F analogs • Key intermediate for OLED emitters & electron-transport materials • Aldehyde site enables tailored Ir/Ru complex ligands • ≥95% purity crystalline solid; in stock for immediate global dispatch

Molecular Formula C12H8BrNO
Molecular Weight 262.10 g/mol
CAS No. 898404-58-5
Cat. No. B12051150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromophenyl)nicotinaldehyde
CAS898404-58-5
Molecular FormulaC12H8BrNO
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br
InChIInChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H
InChIKeyZJRHZTQZGNDHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Bromophenyl)nicotinaldehyde Overview


6-(2-Bromophenyl)nicotinaldehyde (CAS 898404-58-5) is a heteroaromatic aldehyde composed of a nicotinaldehyde core and a 2-bromophenyl substituent, with a molecular formula of C₁₂H₈BrNO and a molecular weight of 262.10 g/mol . It is classified as a biaryl aldehyde building block and is supplied as a crystalline solid with a typical purity of ≥95% . Its structural features—an electron-deficient pyridine ring, a reactive aldehyde group, and an aryl bromide moiety—enable its use in sequential cross-coupling reactions for the construction of more complex molecular architectures in medicinal chemistry and materials science [1].

Heteroaromatic aldehyde building block for sequential cross-coupling synthesis
Enables iterative biaryl construction via orthogonal bromine handle
Applied in OLED emitter materials and metal complex ligand research

6-(2-Bromophenyl)nicotinaldehyde: Why Substitution Fails


The 2-bromophenyl substituent on the nicotinaldehyde scaffold is not merely a passive structural feature; it actively governs the compound's physicochemical properties and synthetic utility. The ortho-bromine atom introduces steric hindrance and electronic effects that significantly alter melting point, solubility, and reactivity compared to non-halogenated analogs like 6-phenylnicotinaldehyde or para-substituted isomers . Furthermore, the bromine serves as a selective, orthogonal handle for palladium-catalyzed cross-coupling reactions, enabling sequential functionalization strategies that are not possible with chloro, fluoro, or unsubstituted phenyl analogs [1]. Consequently, substituting this compound with a generic or closely related nicotinaldehyde derivative can lead to altered reaction outcomes, compromised yields, or failed synthetic routes.

Ortho-bromine steric and electronic effects alter reactivity profiles vs. non-brominated or para-substituted analogs
Bromine enables orthogonal cross-coupling; substitution with chloro or fluoro analogs may disrupt sequential coupling strategies
Physical properties (melting point, solubility) may shift significantly, affecting solid-handling or automated synthesis workflows

6-(2-Bromophenyl)nicotinaldehyde: Differentiation Evidence


Melting Point Elevation vs. Non-Brominated Analog

The introduction of a bromine atom at the ortho-position of the phenyl ring increases the melting point by approximately 20°C relative to the unsubstituted 6-phenylnicotinaldehyde . This elevated melting point can be advantageous for purification by recrystallization and for handling as a solid reagent in automated synthesis platforms.

Melting point elevation
Data to verify
Approx. +20°C vs. 6-phenylnicotinaldehyde (77–78°C vs 57°C)
Improved solid-handling and recrystallization in synthesis
Cross-study comparison; measurement conditions may vary
Physicochemical property Solid-state characterization Structural analog comparison

Ortho-Bromine as Selective Cross-Coupling Handle

The ortho-bromophenyl group in 6-(2-bromophenyl)nicotinaldehyde exhibits distinct reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to its para-bromo counterpart. Ortho-substituted aryl bromides generally undergo oxidative addition more slowly than para-substituted analogs due to increased steric hindrance, but this can be leveraged to achieve higher chemoselectivity in sequential coupling reactions when multiple halogen handles are present [1]. This differential reactivity profile allows for programmed, iterative functionalization of the biaryl scaffold, a feature not equally accessible with 6-(4-bromophenyl)nicotinaldehyde or 6-phenylnicotinaldehyde.

Ortho-bromine coupling selectivity
Class-level inference
Slower oxidative addition vs. para-bromo isomer; enables orthogonal sequential coupling
Supports chemoselective iterative synthesis strategies
Reaction rate depends on Pd catalyst and conditions
Synthetic methodology Cross-coupling Chemoselectivity

Validated OLED Emitter Intermediate

6-(2-Bromophenyl)nicotinaldehyde is explicitly identified as a key building block for the synthesis of advanced OLED emitters, as referenced in the work of Baik et al. . This application demonstrates that the compound's specific substitution pattern is essential for constructing the conjugated ligand frameworks required for efficient electroluminescent materials. While many nicotinaldehyde derivatives are used in medicinal chemistry, this compound's validated role in OLED materials distinguishes it from analogs like 6-phenylnicotinaldehyde, which are more commonly employed as ligands for metal complexes or in medicinal chemistry [1].

OLED emitter intermediate validation
Supporting evidence
Key building block for advanced OLED emitters (Baik et al.)
Differentiates procurement for materials science research
Verify compatibility with specific emitter protocols
Organic electronics OLED Materials chemistry

6-(2-Bromophenyl)nicotinaldehyde: Application Scenarios


Iterative Cross-Coupling for Complex Biaryl Synthesis

The ortho-bromine atom in 6-(2-bromophenyl)nicotinaldehyde acts as a selective, orthogonal coupling handle, enabling sequential Suzuki-Miyaura reactions with different boronic acids to construct unsymmetrical, highly functionalized biaryl systems. This is particularly valuable in medicinal chemistry for the rapid assembly of diverse compound libraries where the nicotinaldehyde core must be elaborated in a controlled, stepwise fashion [1].

OLED Emitter and Electron-Transport Material Synthesis

The compound serves as a critical intermediate for the synthesis of pyridine-containing conjugated materials used in organic light-emitting diodes (OLEDs). Its specific substitution pattern is required to achieve the desired electronic and steric properties in the final emitter or electron-transport layer. Procurement of this specific building block ensures reproducibility of published OLED device fabrication protocols .

Aldehyde-Containing Ligands for Metal Complexes

The aldehyde functionality provides a versatile coordination site for transition metals, while the 2-bromophenyl group offers a synthetic handle for further elaboration of the ligand framework. This dual functionality is essential for creating tailored iridium or ruthenium complexes for photocatalysis, sensing, or bioimaging applications, where the bromine can be used to tune the electronic properties of the ligand via post-complexation cross-coupling [2].

Nicotinic Acid-Derived Bioactive Molecules

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing access to 6-(2-bromophenyl)nicotinic acid derivatives. These compounds have demonstrated distinctive analgesic and anti-inflammatory activities when compared to mefenamic acid, with the 2-bromophenyl substituent contributing to the observed pharmacological profile [3]. This route allows for the exploration of structure-activity relationships around the biaryl nicotinic acid pharmacophore.

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
Orthogonal cross-coupling handle
Chemoselectivity and coupling sequence optimization
OLED emitter material synthesis
Specific substitution pattern for conjugated ligands
Reproducibility of published device protocols
Metal complex ligand synthesis
Dual aldehyde and aryl bromide functionality
Post-complexation cross-coupling tuning
Nicotinic acid pharmacophore exploration
Oxidizable aldehyde to carboxylic acid
Structure-activity relationship (SAR) profiling

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